Cas no 110396-65-1 (1-(benzenesulfonyl)-3-methylindole-2-carbaldehyde)

1-(benzenesulfonyl)-3-methylindole-2-carbaldehyde structure
110396-65-1 structure
Product Name:1-(benzenesulfonyl)-3-methylindole-2-carbaldehyde
Numero CAS:110396-65-1
MF:C16H13NO3S
MW:299.344322919846
CID:1194050
PubChem ID:13720399
Update Time:2025-04-20

1-(benzenesulfonyl)-3-methylindole-2-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(benzenesulfonyl)-3-methylindole-2-carbaldehyde
    • AGN-PC-00NP9M
    • 1-benzenesulfonyl-3-methylindole-2-carbaldehyde
    • 1-phenylsulfonyl-3-methylindole-2-carbaldehyde
    • 1-(Phenylsulfonyl)-3-methylindole-2-carboxaldehyde
    • 1H-Indole-2-carboxaldehyde, 3-methyl-1-(phenylsulfonyl)-
    • ACMC-20mdcb
    • 2-formyl-3-methyl-1-(phenylsulfonyl)indole
    • CTK0D4809
    • 1-phenylsulfonyl-3-methylindole-2-aldehyde
    • 3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde
    • AGN-PC-00NP9M; 1-benzenesulfonyl-3-methylindole-2-carbaldehyde; 1-phenylsulfonyl-3-methylindole-2-carbaldehyde; 1-(Phenylsulfonyl)-3-methylindole-2-carboxaldehyde; 1H-Indole-2-carboxaldehyde, 3-methyl-1-(phenylsulfonyl)-; ACMC-20mdcb; 2-formyl-3-methyl-1-(phenylsulfonyl)indole; CTK0D4809; 1-phenylsulfonyl-3-methylindole-2-aldehyde; 3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde;
    • DTXSID40547585
    • 1-(Benzenesulfonyl)-3-methyl-1H-indole-2-carbaldehyde
    • 110396-65-1
    • Inchi: 1S/C16H13NO3S/c1-12-14-9-5-6-10-15(14)17(16(12)11-18)21(19,20)13-7-3-2-4-8-13/h2-11H,1H3
    • Chiave InChI: CYRCEFSWNIRERA-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC=CC=1)(N1C(C=O)=C(C)C2C=CC=CC1=2)(=O)=O

Proprietà calcolate

  • Massa esatta: 299.06161445g/mol
  • Massa monoisotopica: 299.06161445g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 478
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 64.5Ų
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.